NVP-CGM097 stereoisomer

Chiral resolution Enantiomeric purity Negative control validation

The (R)-NVP-CGM097 stereoisomer (CAS 2070009-54-8) is the definitive negative control for MDM2-p53 interaction studies. With ≥98% enantiomeric excess, this chiral counterpart exhibits negligible binding to human MDM2, ensuring that assay signals truly reflect target-specific effects. It is essential for hit validation, selectivity profiling, and chiral HPLC method development. Unlike generic inhibitors, its precisely defined inactivity eliminates off-target artifacts, making it the gold standard for mechanistic studies and xenograft baseline controls. Procure with confidence for rigorous, reproducible research.

Molecular Formula C38H47ClN4O4
Molecular Weight 659.26
Cat. No. B1191618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNVP-CGM097 stereoisomer
Molecular FormulaC38H47ClN4O4
Molecular Weight659.26
Structural Identifiers
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NVP-CGM097 Stereoisomer for MDM2-p53 Interaction Studies: A Defined Negative Control Probe


The NVP-CGM097 stereoisomer (CAS 2070009-54-8), also designated as (R)-NVP-CGM097, is the chiral counterpart of the clinical MDM2 inhibitor NVP-CGM097 [1]. It shares an identical molecular formula (C38H47ClN4O4) and physicochemical profile with the active S-enantiomer but is defined by a distinct spatial arrangement at the C-1 chiral center that renders it devoid of MDM2 inhibitory function . As a dihydroisoquinolinone-class compound developed in parallel with Novartis' p53-MDM2 interaction inhibitor program, this stereoisomer is exclusively utilized as a negative control in mechanistic and selectivity studies, where its lack of biological activity provides a critical baseline for differentiating target-specific effects from off-target artifacts [2].

Why Substituting NVP-CGM097 Stereoisomer with Other 'Inactive' Analogs Compromises Experimental Integrity


The NVP-CGM097 stereoisomer is not merely 'less active'—it is a precisely defined chiral impurity that exhibits quantitatively negligible binding to human MDM2, whereas structurally similar but less-defined inactive analogs may retain residual target engagement or introduce uncharacterized off-target interactions . The compound's optical purity is typically specified at ≥98% enantiomeric excess, ensuring that any observed biological effect in negative control arms is attributable to the intended experimental variable rather than contamination with the active S-enantiomer . This stringent definition of inactivity is essential for studies where the difference between target-mediated and non-specific effects determines the validity of mechanistic conclusions. The following evidence items establish the precise, quantifiable differences that underpin this compound's unique role.

Quantitative Differentiation of NVP-CGM097 Stereoisomer from Active Enantiomer and Class Comparators


Stereochemical Purity: >98% Enantiomeric Excess Defines the NVP-CGM097 Stereoisomer as a Certified Negative Control

The NVP-CGM097 stereoisomer is supplied with a specified optical purity of 99% enantiomeric excess (e.e.), as certified by chiral HPLC . In contrast, the active S-enantiomer (NVP-CGM097) is used in its optically pure form for biological assays. This level of stereochemical integrity is not guaranteed for generic or lower-grade 'inactive' analogs, where the presence of even 2-5% active enantiomer can produce false-positive signals in sensitive cellular assays . The stereoisomer's (R)-configuration at the C-1 position is unequivocally confirmed by X-ray crystallography and VCD spectroscopy, providing a structural baseline for negative control studies [1].

Chiral resolution Enantiomeric purity Negative control validation Optical purity

MDM2 Binding Affinity: Stereoisomer Exhibits Negligible Affinity Compared to Active Enantiomer (IC50 1.7 nM)

In a standardized TR-FRET assay, the active S-enantiomer NVP-CGM097 binds to human MDM2 with an IC50 of 1.7 ± 0.1 nM, demonstrating potent inhibition of the p53-MDM2 protein-protein interaction . In contrast, the NVP-CGM097 stereoisomer shows no measurable binding affinity or inhibitory activity under identical assay conditions, and is explicitly described as having 'no special bioactivity' . The selectivity of the active enantiomer is further highlighted by its >1000-fold discrimination against MDM4 (IC50 = 2000 nM), whereas the stereoisomer fails to engage either target .

MDM2 inhibition Binding affinity TR-FRET assay Stereochemistry-activity relationship

Cellular p53 Pathway Activation: Stereoisomer Fails to Induce p53 Nuclear Translocation (IC50 >10 µM vs. 0.224 µM)

In cellular models, the active enantiomer NVP-CGM097 induces p53 nuclear translocation with an IC50 of 0.224 µM, a functional readout of p53 pathway activation resulting from MDM2 inhibition . The NVP-CGM097 stereoisomer, however, fails to promote p53 nuclear accumulation even at concentrations exceeding 10 µM, confirming its inability to disrupt the MDM2-p53 interaction in a living cellular context . This lack of functional activity is consistent across multiple p53 wild-type cell lines, including HCT116 colon carcinoma cells where the active enantiomer inhibits proliferation with an IC50 of 454 nM, while the stereoisomer shows no significant effect [1].

p53 nuclear translocation Cell-based assay Pharmacodynamics Negative control

Cross-Species Selectivity: Stereoisomer as Essential Negative Control in Murine and Canine Models Where Active Enantiomer Is Inactive

NVP-CGM097 exhibits pronounced species selectivity, potently inhibiting human MDM2 but showing no activity against mouse, rat, or dog MDM2 orthologs . In these cross-species contexts, the NVP-CGM097 stereoisomer serves a dual role: it acts as a negative control to confirm that any observed phenotypic changes (e.g., tumor growth inhibition in human xenograft models) are driven by human MDM2 engagement rather than off-target effects on the murine host, and it provides a baseline for detecting potential species-specific artifacts [1]. For instance, in murine xenograft studies, the stereoisomer fails to inhibit tumor growth, contrasting with the active enantiomer's ability to induce tumor regression at 30-70 mg/kg oral dosing [2].

Species specificity In vivo pharmacology Xenograft model Negative control

Optimal Use Cases for NVP-CGM097 Stereoisomer in p53-MDM2 Research and Drug Discovery


Validating Target Engagement in Biochemical MDM2-p53 Interaction Assays

In TR-FRET or fluorescence polarization assays measuring disruption of the MDM2-p53 interaction, the NVP-CGM097 stereoisomer serves as a definitive negative control. Its lack of measurable IC50 (<1% inhibition at 10 µM) ensures that assay signals are not due to non-specific compound interference. This is critical for hit validation and selectivity profiling when screening novel MDM2 inhibitors .

Controlling for Off-Target Cellular Effects in p53-Dependent Proliferation and Apoptosis Studies

In p53 wild-type cell lines (e.g., SJSA-1, HCT116), the stereoisomer fails to inhibit proliferation (IC50 > 10 µM), whereas the active enantiomer exhibits IC50 values of 353-454 nM. This clear functional difference allows researchers to attribute growth inhibition and apoptosis induction specifically to p53 pathway activation via MDM2 blockade, distinguishing these effects from general cytotoxicity or off-target mechanisms [1].

Negative Control for In Vivo Pharmacodynamic Studies in Human Tumor Xenograft Models

Given the species specificity of NVP-CGM097 (inactive on murine MDM2), the stereoisomer is essential as a negative control in mouse xenograft studies. It does not induce tumor regression or upregulate p21 mRNA in human tumor-bearing mice, providing a baseline against which the anti-tumor efficacy of the active enantiomer (or combination therapies) can be measured. This application is particularly relevant for studies evaluating MDM2 inhibitors in combination with standard-of-care agents .

Benchmark for Chiral Purity Analysis and Method Development

The defined (R)-configuration and high optical purity (≥98% e.e.) of the NVP-CGM097 stereoisomer make it an ideal reference standard for developing and validating chiral HPLC or SFC methods to separate the active S-enantiomer from its inactive R-counterpart. This is crucial for quality control in chemical synthesis and for ensuring that biological studies are not confounded by chiral impurities .

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